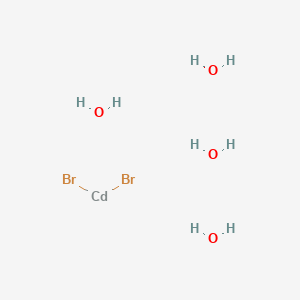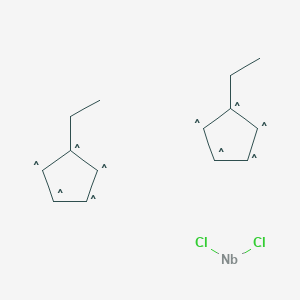
Bis(ethylcyclopentadienyl)niobium(IV) dichloride, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Bis(ethylcyclopentadienyl)niobium(IV) dichloride is prepared through a multistep reaction starting with niobium pentachloride and cyclopentadienylsodium . The synthetic route involves the following steps:
Reaction of niobium pentachloride with cyclopentadienylsodium: [ \text{NbCl}_5 + 5 \text{NaC}_5\text{H}_5 \rightarrow 5 \text{NaCl} + (\text{C}_5\text{H}_5)_4\text{Nb} + \text{C}_5\text{H}_5 ]
Formation of intermediate: [ 2 (\text{C}_5\text{H}_5)_4\text{Nb} + 4 \text{HCl} + 0.5 \text{O}_2 \rightarrow [(\text{C}_5\text{H}_5)_2\text{NbCl}]_2\text{OCl}_2 + 4 \text{C}_5\text{H}_6 ]
Final product formation: [ [(\text{C}_5\text{H}_5)_2\text{NbCl}]_2\text{OCl}_2 + \text{SnCl}_2 + 2 \text{HCl} \rightarrow 2 (\text{C}_5\text{H}_5)_2\text{NbCl}_2 + \text{SnCl}_4 + \text{H}_2\text{O} ]
Chemical Reactions Analysis
Bis(ethylcyclopentadienyl)niobium(IV) dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state niobium compounds.
Reduction: It can be reduced to form lower oxidation state niobium compounds.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like tin(II) chloride, and various organic ligands for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(ethylcyclopentadienyl)niobium(IV) dichloride has several scientific research applications, including:
Catalysis: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Material Science: The compound is used in the synthesis of advanced materials with unique properties.
Medicinal Chemistry: It has been investigated for its potential use as an anti-cancer agent.
Organometallic Chemistry: The compound serves as a precursor for the synthesis of other organoniobium compounds.
Mechanism of Action
The mechanism of action of bis(ethylcyclopentadienyl)niobium(IV) dichloride involves its ability to coordinate with various substrates and facilitate chemical transformations. The niobium center acts as a Lewis acid, accepting electron pairs from ligands and substrates, which leads to the activation of these substrates for further chemical reactions . The specific molecular targets and pathways depend on the nature of the ligands and substrates involved in the reactions.
Comparison with Similar Compounds
Bis(ethylcyclopentadienyl)niobium(IV) dichloride can be compared with other similar compounds such as:
Niobocene dichloride: This compound has a similar structure but with cyclopentadienyl ligands instead of ethylcyclopentadienyl.
Titanocene dichloride: Similar to niobocene dichloride but with titanium as the central metal.
Zirconocene dichloride: Similar to niobocene dichloride but with zirconium as the central metal.
The uniqueness of bis(ethylcyclopentadienyl)niobium(IV) dichloride lies in its specific ligand environment, which can influence its reactivity and applications in different chemical processes .
Properties
Molecular Formula |
C14H18Cl2Nb |
|---|---|
Molecular Weight |
350.1 g/mol |
InChI |
InChI=1S/2C7H9.2ClH.Nb/c2*1-2-7-5-3-4-6-7;;;/h2*3-6H,2H2,1H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
RTEHWXKCSGLXGY-UHFFFAOYSA-L |
Canonical SMILES |
CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.Cl[Nb]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




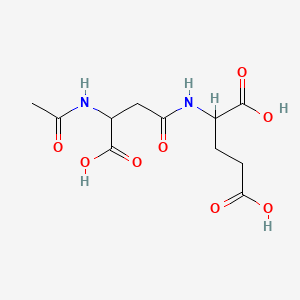



![1-(3-{4-[(Cyclooct-2-yn-1-yl)methyl]benzamido}propyl)-4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}pyridin-1-ium hexafluorophosphate](/img/structure/B12060286.png)
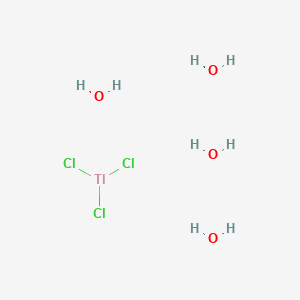
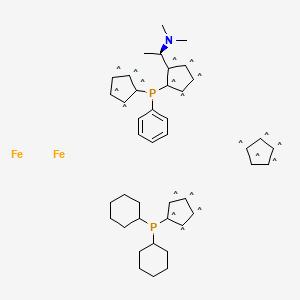



![9-Iminobenzo[a]phenoxazin-5-amine;perchloric acid](/img/structure/B12060341.png)
